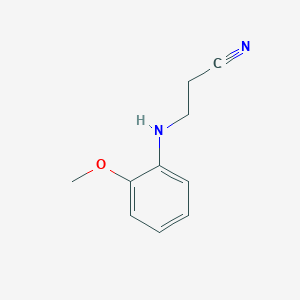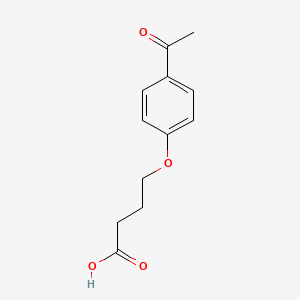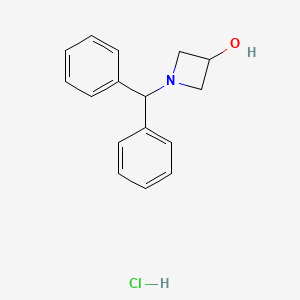
1-Benzhydrylazetidin-3-ol Hydrochlorid
Übersicht
Beschreibung
1-Benzhydrylazetidin-3-ol Hydrochloride is an organic compound with the molecular formula C16H18ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a benzhydryl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
1-Benzhydrylazetidin-3-ol Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-ol Hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride typically involves large-scale reactions under controlled conditions. The process includes the use of solvents like acetonitrile and reagents such as methanesulfonyl chloride and triethylamine. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydrylazetidin-3-ol Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride.
Oxidation Reactions: The compound can be oxidized to form azetidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Methanesulfonyl Chloride: Used for mesylation reactions.
Triethylamine: Acts as a base in substitution reactions.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products:
Mesylate Intermediate: Formed during substitution reactions.
Azetidinone Derivatives: Result from oxidation reactions.
Amino Derivatives: Produced through reduction reactions.
Wirkmechanismus
The mechanism of action of 1-Benzhydrylazetidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The benzhydryl group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The azetidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydrylazetidin-3-one: A related compound used in the synthesis of azetidine derivatives.
1-Benzhydrylazetidine-3-carboxylic Acid: Another derivative with different functional groups
Uniqueness: 1-Benzhydrylazetidin-3-ol Hydrochloride stands out due to its unique combination of the benzhydryl group and the azetidine ring. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-benzhydrylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHTWRWPHBRTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384318 | |
| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90604-02-7 | |
| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90604-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
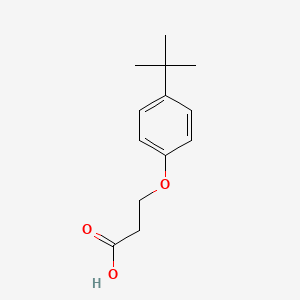
![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)
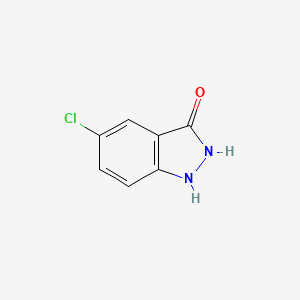
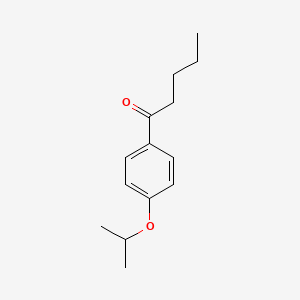
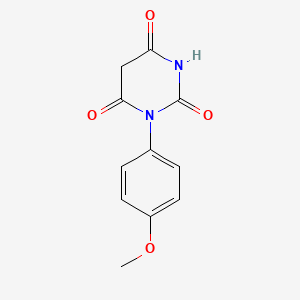
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
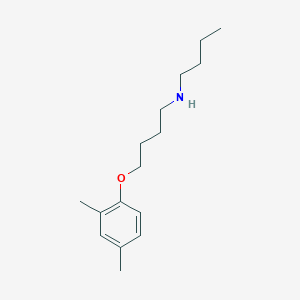
![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![N-[4-anilino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]-N-methylamine](/img/structure/B1363926.png)

